molecular formula C18H21N3O3S B2515962 N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 933230-50-3

N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2515962
CAS No.: 933230-50-3
M. Wt: 359.44
InChI Key: QDPYUKGFCYAKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound designed for advanced pharmacological and chemical research. This molecule features a complex structure that incorporates a hexahydroquinazolinone core linked via a thioether bridge to an acetamide group bearing a N-2-methoxybenzyl (NBOMe) substitution. The inclusion of a thioether bridge is a notable feature, as this functional group is recognized for enhancing metabolic stability compared to ether or amine linkages, potentially leading to improved pharmacokinetic properties in research applications . The structural class of N-2-methoxybenzyl (NBOMe) compounds is of significant interest in neuroscience research. These compounds are known to act as highly potent agonists at serotonin receptors, particularly the 5-HT2A subtype . Related NBOMe compounds have been shown to have binding affinity profiles that predict strong psychoactive effects and have been utilized as research tools to study the 5-HT2A receptor's role in various cognitive processes and behaviors . The presence of the quinazolinone moiety further diversifies its potential research applications, as this scaffold is commonly investigated in medicinal chemistry for its wide range of biological activities. Researchers may explore this compound as a novel chemical entity in the design of receptor-specific probes or in structure-activity relationship (SAR) studies aimed at developing new tools for neurological and psychiatric research. Intended Use and Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should handle this material with appropriate precautions, adhering to all relevant safety regulations.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-15-9-5-2-6-12(15)10-19-16(22)11-25-17-13-7-3-4-8-14(13)20-18(23)21-17/h2,5-6,9H,3-4,7-8,10-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPYUKGFCYAKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of 436.53 g/mol. Its structure includes a methoxybenzyl group and a hexahydroquinazoline moiety linked by a thioacetamide group.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity Testing : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In particular, derivatives with thioacetamide linkages showed promising results in inhibiting the growth of colon cancer and melanoma cells. The General Inhibitory Concentration (GI50) values ranged from 0.25 to 13.50 μM across different cell lines .
CompoundCell LineGI50 (μM)
3.1Colon0.41–0.69
3.1Melanoma0.48–13.50
3.1Ovarian0.25–5.01

The mechanism of action for compounds similar to this compound often involves the induction of apoptosis in cancer cells through various pathways:

  • Apoptotic Pathways : Studies indicate that these compounds may trigger intrinsic apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds:

  • Substituent Effects : Variations in substituents on the benzyl or quinazoline moieties significantly affect the potency and selectivity against cancer cell lines . For example, the introduction of halogenated phenyl groups has been shown to enhance anticancer activity.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the core structure of N-(2-methoxybenzyl)-2-thioacetamides and evaluated their biological activity:

  • Methodology : The synthesized compounds underwent MTT assays against A549 lung adenocarcinoma cells and HSAEC1-KT non-cancerous cells.
  • Results : The most potent compound exhibited a significant reduction in A549 viability compared to standard chemotherapeutic agents like cisplatin .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer potential:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF7 (breast cancer) have demonstrated that certain derivatives exhibit cytotoxic effects. The activity is often assessed using assays like the Sulforhodamine B assay .

Antitubercular Activity

Some studies have explored the antitubercular activity of related compounds:

  • Mechanism of Action : Active compounds were evaluated for their ability to inhibit key enzymes in Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

Case Study: Antimicrobial Evaluation

A study published in 2018 evaluated a series of acetamide derivatives for their antimicrobial properties. The results indicated that specific modifications to the acetamide structure enhanced activity against resistant strains of bacteria .

Case Study: Anticancer Screening

In a recent evaluation of quinazoline derivatives, researchers found that specific substitutions on the quinazoline core led to increased potency against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

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